molecular formula C30H39N7O9S B12298763 H-DL-Tyr-DL-Met(O)-Gly-DL-Phe(4-NO2)-DL-Pro-NH2

H-DL-Tyr-DL-Met(O)-Gly-DL-Phe(4-NO2)-DL-Pro-NH2

Cat. No.: B12298763
M. Wt: 673.7 g/mol
InChI Key: GZNCHAAJGRIQGO-UHFFFAOYSA-N
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Description

Nifalatide is a small molecule drug that acts as a δ opioid receptor modulator. It was initially developed by Tulane University School of Medicine and is currently in the preclinical stage of research. The compound has shown potential therapeutic applications, particularly in the treatment of diarrhea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nifalatide involves the condensation of tert-butoxycarbonyltyrosine with methionylglycine methyl ester S-oxide, resulting in a protected tripeptide. This intermediate is then saponified to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Nifalatide undergoes various chemical reactions, including:

    Oxidation: The methionine residue in Nifalatide can be oxidized to its sulfoxide form.

    Reduction: The nitro group in the phenylalanine residue can be reduced to an amino group.

    Substitution: The peptide bonds in Nifalatide can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Methionine sulfoxide derivative.

    Reduction: Amino derivative of phenylalanine.

    Substitution: Various substituted peptide derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Nifalatide exerts its effects by modulating δ opioid receptors. These receptors are part of the opioid receptor family, which also includes μ and κ receptors. Nifalatide acts as a partial agonist at δ opioid receptors, leading to changes in cellular signaling pathways that result in its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nifalatide is unique in its selective modulation of δ opioid receptors, whereas similar compounds like Bremazocine and U50,488H primarily target κ opioid receptors. This selectivity makes Nifalatide a promising candidate for therapeutic applications with potentially fewer side effects related to κ receptor activation.

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfinylbutanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N7O9S/c1-47(46)14-12-23(35-28(41)22(31)15-18-6-10-21(38)11-7-18)29(42)33-17-26(39)34-24(16-19-4-8-20(9-5-19)37(44)45)30(43)36-13-2-3-25(36)27(32)40/h4-11,22-25,38H,2-3,12-17,31H2,1H3,(H2,32,40)(H,33,42)(H,34,39)(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNCHAAJGRIQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N7O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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